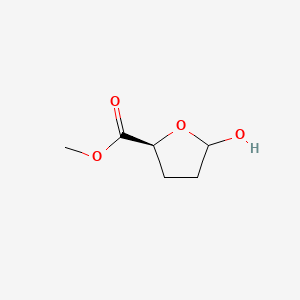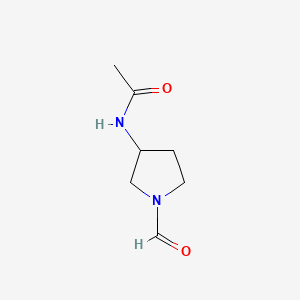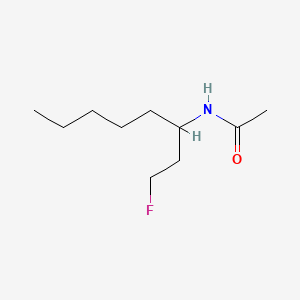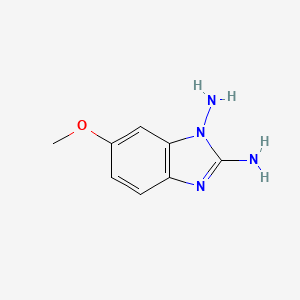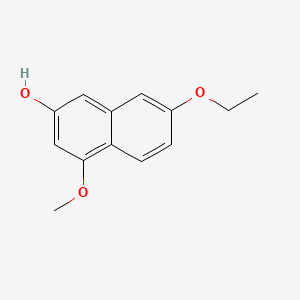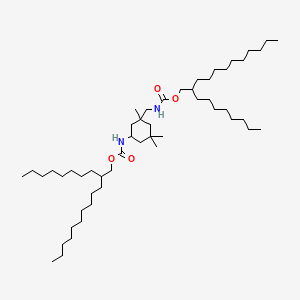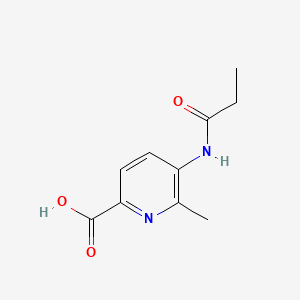
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
カタログ番号 B575151
CAS番号:
173341-99-6
分子量: 178.977
InChIキー: KYAYCMVTVZDOFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate, also known as F-TEDA-BF4, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In
科学的研究の応用
Fluorinated Compounds Synthesis
- Synthetic Methodologies : The development of practical synthesis methods for fluorinated compounds is a significant research area. For instance, Qiu et al. (2009) developed a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research highlights the challenges and solutions in synthesizing fluorinated intermediates, which can be relevant to the synthesis of complex fluorinated compounds like the one you mentioned (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors and Fluorescent Probes
- Development of Chemosensors : Fluorinated compounds often serve as essential components in the development of chemosensors for detecting various analytes. Roy (2021) reviewed the applications of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting metal ions, anions, and neutral molecules, showcasing the fluorophores' sensitivity and selectivity. Although this does not directly involve the compound , it illustrates the broader utility of fluorinated molecules in designing sensitive detection systems for scientific and environmental monitoring (Roy, 2021).
Fluorinated Compounds in Green Chemistry
- Aqueous Fluoroalkylation : Song et al. (2018) reviewed progress in fluoroalkylation reactions in aqueous media, emphasizing environmentally friendly methods for incorporating fluorinated groups into target molecules. This review underscores the importance of developing sustainable synthetic routes for fluorinated compounds, which could inform greener synthesis methods for compounds like 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE (Song, Han, Zhao, & Zhang, 2018).
Environmental and Health Impacts of Fluorinated Compounds
- Toxicity and Environmental Concerns : The environmental and health impacts of fluorinated compounds, especially per- and polyfluoroalkyl substances (PFASs), are significant areas of research. Wang et al. (2019) reviewed the sources, environmental distribution, and health risks of novel fluorinated alternatives, highlighting the need for safer compounds and thorough toxicological assessments. This perspective is crucial for understanding the implications of using and synthesizing fluorinated compounds, including the environmental and health safety of novel chemicals (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
特性
CAS番号 |
173341-99-6 |
|---|---|
製品名 |
2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE |
分子式 |
C9H9BFO2 |
分子量 |
178.977 |
IUPAC名 |
5-(4-fluorophenyl)-1,3,2$l^{2} |
InChI |
InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2 |
InChIキー |
KYAYCMVTVZDOFB-UHFFFAOYSA-N |
SMILES |
[B]1OCC(CO1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[(1E)-1-Propen-1-yloxy]pyridine
179938-97-7
1,3-Benzodioxol-5-ol, 4-amino-
163427-32-5



![2-[(1E)-1-Propen-1-yloxy]pyridine](/img/structure/B575068.png)
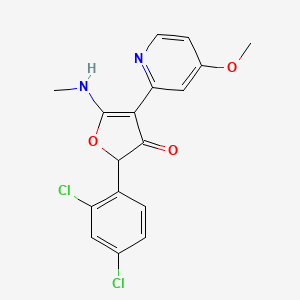
![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)
